pH-Dependent Cis-Trans Isomerization Kinetics
The Ala-His-Pro-Phe sequence in Suc-Ala-His-Pro-Phe-pNA exhibits pH-dependent cis-trans isomerization kinetics at the histidine-proline bond, a property directly linked to the protonation state of the imidazole side chain [1]. In contrast, the Suc-Ala-Ala-Pro-Phe-pNA analog lacks this titratable group, rendering its isomerization rate pH-insensitive over physiological ranges. This differential behavior enables researchers to probe the mechanistic role of P3-position side-chain electrostatics in enzyme-substrate recognition, particularly for PPIases where substrate conformational state determines catalytic turnover [2].
| Evidence Dimension | pH sensitivity of cis-trans isomerization rate at the Xaa-Pro peptide bond |
|---|---|
| Target Compound Data | pH-dependent (protonation of imidazole ring modulates isomerization rate) |
| Comparator Or Baseline | Suc-Ala-Ala-Pro-Phe-pNA: pH-insensitive (no titratable side chain at P3 position) |
| Quantified Difference | Qualitative differentiation — presence versus absence of pH-responsive P3 side chain |
| Conditions | Sequence-level structural analysis; imidazole pKa ~6.0–7.0 |
Why This Matters
This pH-dependent conformational property is essential for PPIase mechanism studies and cyclophilin/FKBP substrate selectivity investigations, where Suc-Ala-Ala-Pro-Phe-pNA cannot provide the same mechanistic resolution.
- [1] PeptidesBank. Suc-Ala-His-Pro-Phe-pNA (Suc-AHPF-pNA) Product Technical Datasheet. CAS 128802-75-5. View Source
- [2] Yin J, et al. Antibody catalysis of peptidyl-prolyl cis-trans isomerization in the folding of RNase T1. Proc Natl Acad Sci USA. 1998;95(13):7251-7256. View Source
